

Application Note: FR180209 (Irfin1) – Solubilization, Storage, and Experimental Stability

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Compound of Interest

Compound Name: *ERK Inhibitor II, Negative Control*

CAS No.: 1177970-73-8

Cat. No.: B3061510

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Executive Summary & Biological Context

FR180209 is a critical small molecule in kinase signaling research, possessing a dual identity that requires precise handling. Originally characterized as the negative control for the selective ERK1/2 inhibitor FR180204, it is structurally analogous but lacks activity against ERK1/2.^[1] However, it is not biologically inert.

Recent structural profiling has identified FR180209 (also designated as Irfin1) as a potent, conformation-selective inhibitor of the Insulin Receptor (IR) and IGF-1R in their inactive states, as well as an inhibitor of Aurora B and Chk2.

Crucial Experimental Insight: When using FR180209 as a negative control for ERK inhibition, researchers must ensure the concentration used does not inadvertently trigger off-target phenotypes driven by Aurora B or IR inhibition. This guide provides the rigorous dilution and storage protocols necessary to maintain compound integrity and prevent experimental artifacts.

Chemical Profile & Solubility Data^[2]

Property	Specification
Chemical Name	5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
Synonyms	Irfin1; ERK Inhibitor II Negative Control
CAS Number	1177970-73-8
Molecular Weight	328.33 g/mol
Molecular Formula	C ₁₈ H ₁₂ N ₆ O
Appearance	Solid (often yellow to green powder)
Primary Solvent	DMSO (Dimethyl Sulfoxide)

Solubility Guidelines

FR180209 is hydrophobic. Proper solubilization is the rate-limiting step for experimental reproducibility.

Solvent	Max Solubility	Stability	Recommendation
DMSO	~10 mg/mL (30 mM)	High	Primary Solvent. Recommended for all stock solutions.
Ethanol	< 1 mg/mL	Low	Not recommended due to poor solubility and precipitation risk.
Water/PBS	Insoluble	N/A	Do not dissolve directly. Aqueous buffers cause immediate precipitation.

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Master Stock solution.

Materials

- FR180209 (Solid)[2][3]
- Anhydrous DMSO (Spectroscopy grade, >99.9%)
- Vortex mixer
- Amber glass vials or low-binding polypropylene tubes

Step-by-Step Workflow

- Calculate Volume: To prepare a 10 mM stock from 5 mg of powder:
- Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.
 - Expert Tip: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the walls.
- Solubilization: Vortex vigorously for 30–60 seconds.
 - Visual Check: The solution should be clear and free of particulates. If distinct particles remain, sonicate in a water bath at room temperature for 5 minutes.
- Aliquoting (Critical): Immediately dispense the Master Stock into single-use aliquots (e.g., 20 μL – 50 μL) to avoid freeze-thaw cycles.
 - Why? Repeated freeze-thaw cycles introduce condensation (water), which drastically reduces the solubility of FR180209 in DMSO, leading to "silent precipitation" where the concentration drops without visible crystals.

Storage & Stability Guidelines

Solid State

- Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).
- Condition: Desiccated and protected from light.

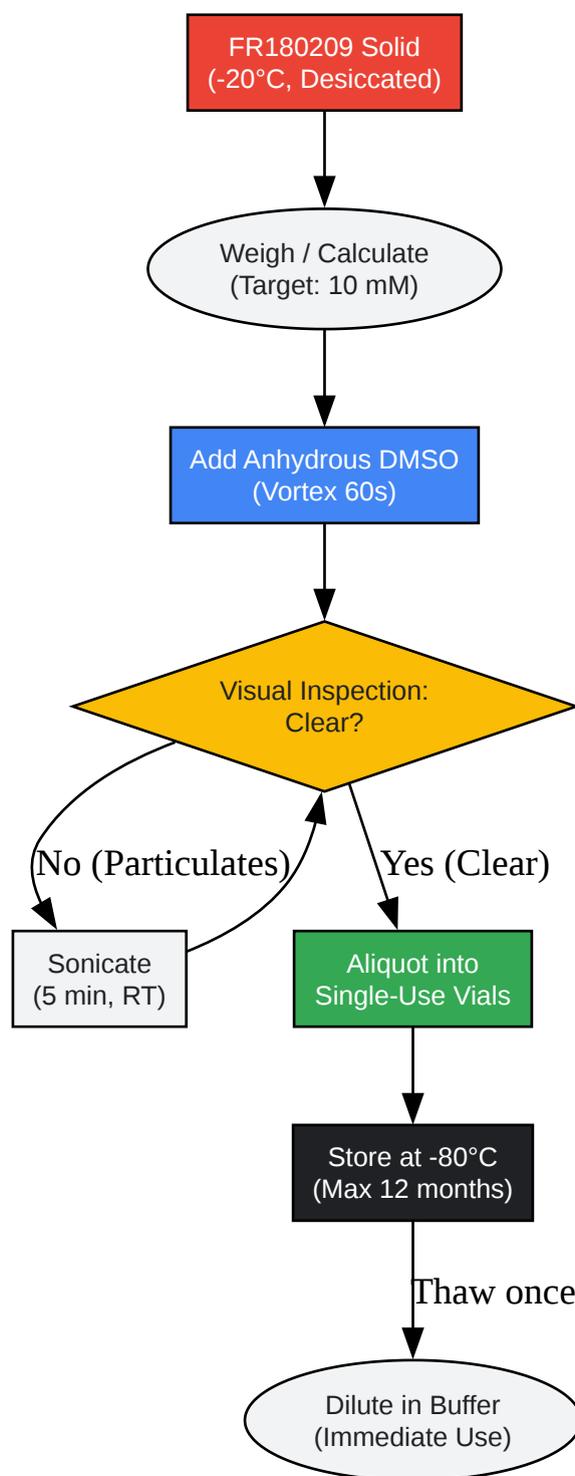
Liquid State (DMSO Stock)

- -80°C: > 12 months. (Preferred for banking).
- -20°C: 3–6 months.
- 4°C: < 1 week. (Not recommended for storage).
- Room Temp: < 24 hours.

Freeze-Thaw Limit: Maximum 2 cycles. Discard aliquot after the third thaw.

Workflow Visualization

The following diagram outlines the critical decision paths for handling FR180209 to ensure data integrity.



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Figure 1: Critical workflow for solubilization and storage to prevent compound degradation.

Working Solution & Biological Application[6][7][8]

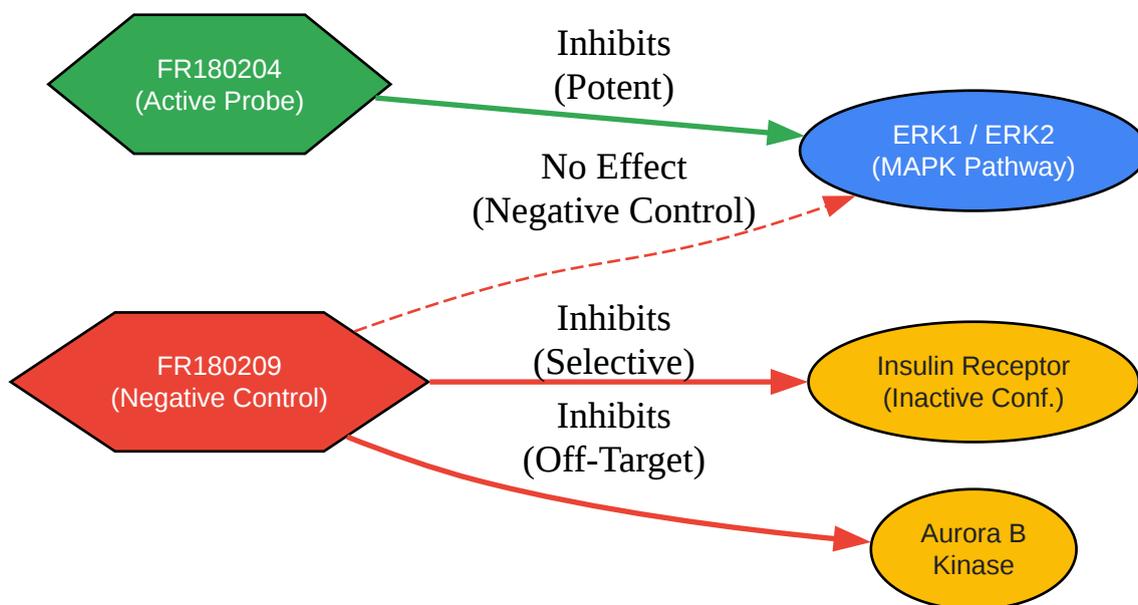
Dilution Protocol (For Cell Culture)

- Thaw: Thaw a single DMSO aliquot at Room Temperature (RT).
- Intermediate Dilution (Optional but Recommended):
 - To avoid "shocking" the cells with high local DMSO concentrations, prepare a 10x intermediate dilution in culture media.
 - Example: Dilute 1 μL of 10 mM Stock into 99 μL Media \rightarrow 100 μM Intermediate.
- Final Application: Add the intermediate solution to the cell culture well to reach the desired final concentration (e.g., 0.5 μM – 10 μM).
 - DMSO Limit: Ensure final DMSO concentration is $< 0.5\%$ (v/v) to avoid solvent toxicity.

The "Negative Control" Paradox

When using FR180209 to validate ERK inhibition data, you must understand its off-target profile. It is not a passive molecule.

- Scenario A: ERK Inhibition Control
 - Protocol: Use FR180209 at the exact same concentration as the active ERK inhibitor (FR180204).
 - Expected Result: No reduction in ERK1/2 phosphorylation.
 - Warning: If used $> 10 \mu\text{M}$, you may observe cytotoxicity due to Aurora B inhibition, not ERK pathway modulation.
- Scenario B: Insulin Receptor (IR) Inhibition^{[2][3][4]}
 - Protocol: Use FR180209 (Irfin1) at 0.5 μM – 1.0 μM .
 - Mechanism:^{[1][2][3][4][5]} It stabilizes the inactive conformation of IR/IGF-1R.^{[3][4]}



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Figure 2: Specificity profile. Note that FR180209 is only a negative control for ERK; it actively inhibits IR and Aurora B.

Troubleshooting & FAQ

Q: My stock solution has formed a precipitate after freezing.

- Cause: Moisture ingress or temperature fluctuation.
- Fix: Warm to 37°C and vortex. If precipitate persists, the aliquot is compromised (concentration is unknown). Discard and use a fresh aliquot.

Q: Can I use FR180209 in in vivo studies?

- Advice: Use caution. While FR180204 is used in vivo, FR180209's inhibition of Aurora B and Insulin Receptor can cause systemic toxicity unrelated to ERK signaling. Always run a dose-tolerance study first.

Q: Why is the color of the powder varying from yellow to green?

- Insight: This is common for pyrazolopyridazine derivatives and often depends on the salt form or hydration state during synthesis. It does not typically indicate degradation if the

HPLC purity is >98%.

References

- Discovery of Irfin1 (FR180209)
 - A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R)
 - Source: Journal of Biological Chemistry (JBC)
- Original Characterization of FR180204 and FR180209
 - Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[6]
 - Source: Biochemical and Biophysical Research Communic
- Chemical Properties & Safety Data
 - **ERK Inhibitor II, Negative Control** (FR180209) Product Information.[7]
 - Source: Merck / Sigma-Aldrich

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Sources

- [1. ERK Inhibitor II, Negative Control | 1177970-73-8 | Benchchem \[benchchem.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. A Highly Selective Dual Insulin Receptor \(IR\)/Insulin-like Growth Factor 1 Receptor \(IGF-1R\) Inhibitor Derived from an Extracellular Signal-regulated Kinase \(ERK\) Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. reactionbiology.com \[reactionbiology.com\]](#)

